Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of 361171-91-7 vs. Core Thieno[3,4-c]pyrazole Benzamide Scaffolds
The target compound exhibits a computed XLogP3-AA value of 3.8, reflecting the combined lipophilic contribution of the o-tolyl N2-substituent and the 2-methylbenzamide moiety [1]. This represents a calculated increase of approximately 0.5–0.7 log units compared to the simpler N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide analog (which lacks the benzamide methyl group) and the 2-phenyl analog (which lacks the o-tolyl methyl), based on PubChem-computed XLogP3 values for those comparators [1][2]. Such differences in calculated logP can influence membrane permeability, non-specific protein binding, and assay interference potential in biochemical and cell-based screening formats [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (unsubstituted benzamide): XLogP3 estimated at ~3.1–3.3; 2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide (phenyl analog): XLogP3 estimated at ~3.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 vs. unsubstituted benzamide analog; Δ ≈ +0.5 vs. phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem (2021.05.07 release); no experimental logP data available for these compounds |
Why This Matters
Higher computed lipophilicity may translate to altered membrane partitioning and protein binding in cellular assays, making this compound a distinct physicochemical entity from less lipophilic analogs when selecting compounds for permeability-limited or protein-rich assay systems.
- [1] PubChem Compound Summary for CID 4393368. Computed Properties section. XLogP3-AA = 3.8. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 3238449 (N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propionamide). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review discussing impact of logP on assay performance and pharmacokinetic behavior. View Source
